molecular formula C19H17N7O4 B15010254 N~2~,N~4~-bis(furan-2-ylmethyl)-N~6~-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

N~2~,N~4~-bis(furan-2-ylmethyl)-N~6~-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B15010254
M. Wt: 407.4 g/mol
InChI Key: PCAZUOJMCACXJB-UHFFFAOYSA-N
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Description

N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that features a triazine core substituted with furan and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with cyanuric chloride, followed by the introduction of 4-nitrophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino-substituted triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can form stable complexes with metal ions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(PHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE: Lacks the nitro group, which may result in different biological activity.

    N2,N4-BIS[(THIOPHEN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE: Contains thiophene rings instead of furan, potentially altering its chemical reactivity and applications.

Uniqueness

The presence of both furan and nitrophenyl groups in N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE makes it unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and provide a broader range of applications in various fields.

Properties

Molecular Formula

C19H17N7O4

Molecular Weight

407.4 g/mol

IUPAC Name

4-N,6-N-bis(furan-2-ylmethyl)-2-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H17N7O4/c27-26(28)14-7-5-13(6-8-14)22-19-24-17(20-11-15-3-1-9-29-15)23-18(25-19)21-12-16-4-2-10-30-16/h1-10H,11-12H2,(H3,20,21,22,23,24,25)

InChI Key

PCAZUOJMCACXJB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4

Origin of Product

United States

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